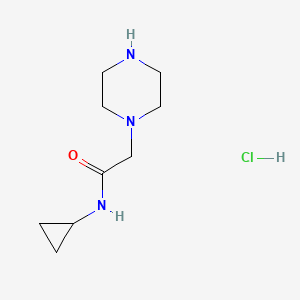

N-Cyclopropyl-2-(1-piperazinyl)acetamide hydrochloride

Beschreibung

N-Cyclopropyl-2-(1-piperazinyl)acetamide hydrochloride is a cyclopropyl-substituted acetamide derivative featuring a piperazine ring. Its base compound has the molecular formula C₉H₁₇N₃O and an average molecular mass of 183.255 g/mol . The hydrochloride form (CAS: 1158311-78-4) is a salt derivative used in pharmaceutical and chemical research, likely enhancing solubility and stability for biological applications . The compound is commercially available from suppliers like CymitQuimica and Alfa, with storage recommendations including refrigeration to maintain stability .

Eigenschaften

IUPAC Name |

N-cyclopropyl-2-piperazin-1-ylacetamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O.ClH/c13-9(11-8-1-2-8)7-12-5-3-10-4-6-12;/h8,10H,1-7H2,(H,11,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFXVNFRRFWCXKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CN2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-2-(1-piperazinyl)acetamide hydrochloride typically involves the reaction of cyclopropylamine with 2-chloroacetamide in the presence of a base. The reaction proceeds through nucleophilic substitution, where the amine group of cyclopropylamine attacks the carbon atom of the chloroacetamide, resulting in the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-Cyclopropyl-2-(1-piperazinyl)acetamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Various nucleophiles or electrophiles; conditions depend on the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Cyclopropyl-2-(1-piperazinyl)acetamide N-oxide, while reduction could produce N-Cyclopropyl-2-(1-piperazinyl)ethanamine .

Wissenschaftliche Forschungsanwendungen

Pain Management

N-Cyclopropyl-2-(1-piperazinyl)acetamide hydrochloride has been identified as a selective inhibitor of voltage-gated sodium channels, specifically NaV1.7. This channel is a crucial target for developing new analgesics, particularly for neuropathic pain relief. Studies have demonstrated that compounds similar to N-cyclopropyl-2-(1-piperazinyl)acetamide can selectively inhibit NaV1.7, suggesting its potential efficacy in modulating pain pathways .

Case Study: NaV1.7 Inhibition

A study focused on optimizing piperazine amides for NaV1.7 inhibition found that structural modifications could enhance potency and selectivity over other sodium channels like NaV1.5. The findings indicated that this compound could serve as a lead compound for further development .

Neurological Disorders

The compound's interaction with central nervous system receptors positions it as a candidate for treating various neurological disorders beyond pain management. The piperazine scaffold is known for its presence in numerous psychoactive drugs, suggesting potential applications in anxiety and depression treatment .

Antimicrobial and Anticancer Research

Research into the biological effects of this compound has also explored its antimicrobial and anticancer properties. Early studies indicate that this compound may affect cellular pathways associated with cancer progression and microbial resistance .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of cyclopropylamine with 2-chloroacetamide. This process can be optimized for yield and purity through advanced techniques such as continuous flow reactors .

Comparison with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-benzyl-2-piperazin-1-ylacetamide | Benzyl group instead of cyclopropyl | Inhibitor of NaV channels |

| N-methyl-2-piperazin-1-ylacetamide | Methyl group on nitrogen | Antidepressant properties |

| Dexrazoxane hydrochloride | Contains a piperazine ring | Primarily used as a cardioprotective agent |

This compound stands out due to its specific cyclopropyl group, which may enhance its interaction with sodium channels compared to other derivatives .

Wirkmechanismus

The mechanism of action of N-Cyclopropyl-2-(1-piperazinyl)acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

Below is a comparative analysis of N-Cyclopropyl-2-(1-piperazinyl)acetamide hydrochloride with key analogues:

¹ Calculated by adding HCl (36.46 g/mol) to the base compound (183.255 g/mol).

² Estimated based on nicotinamide substitution and hydrochloride addition.

Key Observations:

- Piperazinyl vs. Piperidinyl Groups: The substitution of piperazine (two nitrogen atoms) in the target compound contrasts with piperidine (one nitrogen) in N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide hydrochloride.

- Acetamide vs. Nicotinamide Core : Replacing the acetamide group with a nicotinamide moiety (N-Cyclopropyl-2-(1-piperazinyl)nicotinamide hydrochloride ) introduces a pyridine ring, altering electronic properties and binding affinity. This modification may target different biological receptors .

- Complex Aromatic Substitutions : Derivatives like 3u (dibenzoxepin) and 3v (indole-based) in exhibit bulky aromatic groups, enhancing interactions with hydrophobic pockets in enzymes or receptors. These are typically synthesized for drug discovery programs .

Biologische Aktivität

N-Cyclopropyl-2-(1-piperazinyl)acetamide hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features, including a cyclopropyl group and a piperazine ring. These characteristics suggest potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biological targets, and relevant case studies.

- Molecular Formula : C₁₁H₁₄ClN₃O

- Molecular Weight : 219.71 g/mol

- Structural Features :

- Cyclopropyl group: Provides rigidity and unique conformational properties.

- Piperazine ring: Commonly found in many FDA-approved drugs, often targeting central nervous system receptors.

The biological activity of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate enzyme activity and interfere with cellular signaling pathways, leading to various biological effects. Key mechanisms include:

- Enzyme Inhibition/Activation : The compound can bind to enzymes, altering their activity.

- Receptor Interaction : It may interact with neurotransmitter receptors, influencing synaptic transmission.

Research indicates that the compound's efficacy may vary depending on the specific biological context and target involved.

Antimicrobial Activity

Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related piperazine derivatives have demonstrated effective inhibition against strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and E. coli, with minimum inhibitory concentration (MIC) values reported at 4 µg/mL and 8 µg/mL respectively .

Anticancer Potential

The compound has also been explored for its anticancer properties. Research indicates that it may inhibit specific kinases involved in cancer progression, such as casein kinase 1 (CK1). Initial studies suggest its potential effectiveness against hematological cancers and colon cancer by modulating signaling pathways critical for tumor growth .

Case Study 1: Antimicrobial Efficacy

In a study evaluating various piperazine derivatives, this compound was tested against multiple bacterial strains. The results indicated a promising antibacterial profile, particularly against Gram-positive bacteria.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 4 | MRSA |

| Compound B | 8 | E. coli |

| This compound | TBD | TBD |

Case Study 2: Cancer Cell Line Studies

In vitro studies using cancer cell lines have demonstrated that this compound can significantly reduce cell viability in certain types of cancer cells. The mechanism appears to involve apoptosis induction through the activation of pro-apoptotic pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HT29 (Colon Cancer) | 10 | Apoptosis induction via CK1 inhibition |

| K562 (Leukemia) | TBD | TBD |

Q & A

Q. How can the structure of N-Cyclopropyl-2-(1-piperazinyl)acetamide hydrochloride be confirmed experimentally?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:

- 1H/13C NMR : Assign peaks to confirm the cyclopropyl group (δ ~0.5–1.5 ppm for cyclopropyl protons) and piperazine/acetamide backbone (δ ~2.5–3.5 ppm for piperazine N–CH2 groups) .

- IR Spectroscopy : Identify characteristic bands for amide C=O (~1650–1700 cm⁻¹) and N–H stretching (~3300 cm⁻¹) .

- HRMS : Validate molecular weight (C10H17ClN4O) with high-resolution mass spectrometry .

- Elemental Analysis : Confirm stoichiometry of C, H, N, and Cl .

Q. What are the recommended storage conditions for this compound to ensure stability?

- Methodological Answer :

- Store at 2–8°C in airtight, light-protected containers to prevent hydrolysis of the cyclopropyl or acetamide groups .

- Use desiccants to minimize moisture absorption, as hydrochloride salts are hygroscopic .

Q. Which synthetic routes are commonly used to prepare this compound?

- Methodological Answer :

- Step 1 : React 2-chloro-N-cyclopropylacetamide with piperazine derivatives in polar aprotic solvents (e.g., DMF) under reflux .

- Step 2 : Purify via column chromatography (e.g., PE/EA gradients) to isolate the target compound .

- Step 3 : Characterize intermediates using TLC and NMR to monitor reaction progress .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for structurally similar analogs?

- Methodological Answer :

- Variable Temperature (VT) NMR : Differentiate dynamic rotational isomers (e.g., piperazine ring puckering) by observing peak splitting changes at elevated temperatures .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings .

- Computational Modeling : Compare experimental shifts with DFT-calculated chemical shifts for proposed conformers .

Q. What strategies optimize the synthesis yield of this compound?

- Methodological Answer :

- Solvent Optimization : Test solvents like acetone or THF to enhance nucleophilic substitution kinetics .

- Catalysis : Introduce catalytic KI to accelerate SN2 reactions between chloroacetamide and piperazine .

- Microwave-Assisted Synthesis : Reduce reaction time and improve yield via controlled dielectric heating .

Q. How should researchers validate the purity of this compound for pharmacological assays?

- Methodological Answer :

- HPLC-UV/ELSD : Use a C18 column with mobile phase (e.g., 0.1% TFA in acetonitrile/water) to detect impurities (<0.5% area) .

- Karl Fischer Titration : Quantify residual moisture (<1% w/w) to ensure stability .

- LC-MS : Identify trace byproducts (e.g., dechlorinated analogs) with high sensitivity .

Q. What experimental designs are suitable for studying its interactions with neurological receptors?

- Methodological Answer :

- Radioligand Binding Assays : Use [³H]-labeled ligands (e.g., 5-HT1A or D2 receptors) to measure Ki values in competitive binding studies .

- Calcium Flux Assays : Transfect cells with GPCRs (e.g., serotonin receptors) and monitor intracellular Ca²⁺ changes via fluorescent dyes .

- Molecular Dynamics Simulations : Model ligand-receptor binding poses to rationalize selectivity trends .

Q. How can researchers address discrepancies in bioactivity data across cell lines?

- Methodological Answer :

- Dose-Response Profiling : Test multiple concentrations (e.g., 1 nM–100 µM) to account for cell-specific EC50 variations .

- CYP450 Inhibition Assays : Rule out metabolic interference by co-incubating with cytochrome P450 inhibitors .

- Transcriptomic Analysis : Compare receptor expression levels (e.g., qPCR) across cell lines to identify confounding factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.